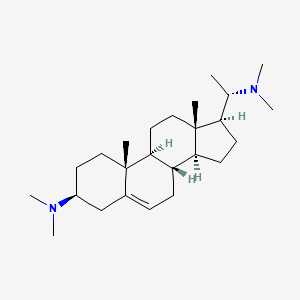
L-701324
Vue d'ensemble
Description
Ce composé cible spécifiquement le site de liaison de la glycine du récepteur NMDA, qui joue un rôle crucial dans la transmission synaptique et la plasticité du système nerveux central . L-701,324 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de troubles neurologiques tels que l'épilepsie, la dépression et les maladies neurodégénératives .
Applications De Recherche Scientifique
L-701,324 has a wide range of scientific research applications, including:
Neuroscience: L-701,324 is used to study the role of NMDA receptors in synaptic transmission, learning, and memory. .
Pharmacology: L-701,324 is employed in pharmacological studies to evaluate the efficacy and safety of NMDA receptor antagonists as potential therapeutic agents for various neurological and psychiatric conditions
Drug Development: L-701,324 serves as a lead compound for the development of new NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic properties
Behavioral Studies: L-701,324 is used in animal models to study the effects of NMDA receptor antagonism on behavior, including anticonvulsant, antidepressant, and anxiolytic effects
Mécanisme D'action
Target of Action
L-701324 is a potent, orally active NMDA receptor antagonist . It specifically targets the glycine B binding site on the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the glycine binding site resides within the GluN1 subunit of the receptor .
Mode of Action
This compound antagonizes the activity of the NMDA receptor by blocking its glycine B binding site . This action inhibits the normal function of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is one of the main excitatory neurotransmitter systems in the brain. By blocking the glycine B binding site, this compound can affect various biochemical pathways related to this system . For instance, it has been shown to reduce the propensity to activate mesolimbic dopaminergic systems .
Result of Action
This compound has been found to have antidepressant activity . In animal models, it has been shown to reduce immobility in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like behavior . Moreover, it has been found to increase the expression of BDNF, pTrkB, and pCREB in the hippocampus , which are markers often associated with antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antidepressant-like effects have been observed under conditions of chronic unpredictable mild stress . .
Analyse Biochimique
Biochemical Properties
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. It also affects the expression of genes involved in apoptosis, leading to programmed cell death in targeted cells .
Molecular Mechanism
At the molecular level, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses of the compound can also result in toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, depending on its concentration and the presence of transport proteins .
Subcellular Localization
The subcellular localization of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, affecting cellular respiration and energy production .
Méthodes De Préparation
La synthèse de L-701,324 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinolinone. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau quinolinone : Le noyau quinolinone est synthétisé par une série de réactions de condensation et de cyclisation impliquant des produits de départ appropriés tels que des dérivés d'aniline et des composés phénoliques.
Chloration : L'introduction de l'atome de chlore en position 7 du cycle quinolinone est réalisée par des réactions de chloration utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Substitution phénoxy : Le groupe phénoxy est introduit en position 3 du cycle quinolinone par des réactions de substitution aromatique nucléophile utilisant des dérivés de phénol
Les méthodes de production industrielle de L-701,324 impliquent l'optimisation de ces voies de synthèse pour obtenir des rendements et une pureté élevés tout en minimisant l'utilisation de réactifs et de sous-produits dangereux .
Analyse Des Réactions Chimiques
L-701,324 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 4 du cycle quinolinone peut être oxydé pour former des dérivés de quinone en utilisant des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le cycle quinolinone peut être réduit en dérivé de quinoline correspondant en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : L'atome de chlore en position 7 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, pour former divers dérivés de L-701,324
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, l'éthanol et le diméthylsulfoxyde, ainsi que des catalyseurs tels que le palladium sur charbon et l'iodure de cuivre(I) . Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinone, des dérivés de quinoline et divers composés de quinolinone substitués .
Applications de la recherche scientifique
L-701,324 a une large gamme d'applications de recherche scientifique, notamment :
Neurosciences : L-701,324 est utilisé pour étudier le rôle des récepteurs NMDA dans la transmission synaptique, l'apprentissage et la mémoire. .
Pharmacologie : L-701,324 est utilisé dans des études pharmacologiques pour évaluer l'efficacité et l'innocuité des antagonistes des récepteurs NMDA en tant qu'agents thérapeutiques potentiels pour diverses affections neurologiques et psychiatriques
Développement de médicaments : L-701,324 sert de composé de tête pour le développement de nouveaux antagonistes des récepteurs NMDA présentant des propriétés pharmacocinétiques et pharmacodynamiques améliorées
Études comportementales : L-701,324 est utilisé dans des modèles animaux pour étudier les effets de l'antagonisme des récepteurs NMDA sur le comportement, notamment les effets anticonvulsivants, antidépresseurs et anxiolytiques
Mécanisme d'action
L-701,324 exerce ses effets en se liant sélectivement au site de la glycine du récepteur NMDA, inhibant ainsi l'activité du récepteur. Le récepteur NMDA est un complexe hétéro-oligomérique composé de sous-unités NR1 et NR2, la glycine et le glutamate servant de co-agonistes nécessaires à l'activation du récepteur . En bloquant le site de liaison de la glycine, L-701,324 empêche l'activation du récepteur NMDA, conduisant à une réduction de la neurotransmission excitatrice et à une neuroprotection contre l'excitotoxicité . Ce mécanisme est particulièrement pertinent dans les conditions caractérisées par une activité excessive des récepteurs NMDA, telles que l'épilepsie et les maladies neurodégénératives .
Comparaison Avec Des Composés Similaires
L-701,324 est unique parmi les antagonistes des récepteurs NMDA en raison de sa grande sélectivité et de son affinité pour le site de liaison de la glycine. Des composés similaires comprennent :
L-689,560 : Un autre antagoniste du récepteur NMDA qui cible le site de la glycine, mais avec une puissance et une sélectivité inférieures à celles de L-701,324
L-703,717 : Un composé structurellement apparenté présentant des propriétés pharmacologiques similaires, mais différant par son affinité de liaison et son efficacité
D-cycloserine : Un agoniste partiel au site de la glycine du récepteur NMDA, utilisé dans le traitement des troubles anxieux et l'amélioration cognitive
L-701,324 se distingue par son antagonisme puissant et sélectif du site de la glycine, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142326-59-8 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 701324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-701,324 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-701324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















